molecular formula C20H21N5O3S B2517012 ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 887349-16-8

ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2517012
CAS No.: 887349-16-8
M. Wt: 411.48
InChI Key: YYPUCMLZIJDEII-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzo[b]thiophene carboxylate family, characterized by a bicyclic core fused with a thiophene ring. The structure includes a 6-methyl group on the tetrahydrobenzo ring and a 4-(1H-tetrazol-1-yl)benzamido substituent at the 2-position. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity, which is critical in medicinal chemistry for receptor interactions .

Properties

IUPAC Name

ethyl 6-methyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-3-28-20(27)17-15-9-4-12(2)10-16(15)29-19(17)22-18(26)13-5-7-14(8-6-13)25-11-21-23-24-25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPUCMLZIJDEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its diverse biological activities. The presence of the tetrazole moiety enhances the compound's interaction with biological targets. The structure can be summarized as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol

Research indicates that compounds containing tetrazole rings often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition: Many tetrazole derivatives act as inhibitors for specific enzymes involved in disease pathways.
  • Receptor Modulation: These compounds can interact with receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Studies have shown that tetrazole derivatives possess significant antimicrobial properties. In particular:

  • Fungal Inhibition: Compounds similar to this compound have demonstrated effectiveness against Candida albicans, reducing its pathogenicity in model organisms like Galleria mellonella .

Anticancer Activity

Recent investigations into the anticancer potential of tetrazole derivatives have yielded promising results:

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest in cancer cells at the G2/M phase, promoting apoptosis through modulation of Bcl-2 and Bax expression .

Cardiovascular Effects

Tetrazole-containing compounds are also explored for their cardiovascular effects:

  • ACE Inhibition: Some studies suggest that these compounds may act as angiotensin-converting enzyme (ACE) inhibitors, which are beneficial in treating hypertension .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of Candida albicans
AnticancerInduction of apoptosis in cancer cells
CardiovascularPotential ACE inhibition

Case Study: Antifungal Activity

A study assessed the antifungal efficacy of various tetrazole derivatives against C. albicans. The results indicated that a specific derivative reduced fungal adhesion by over 50% at low concentrations (0.0313 µg/mL), demonstrating its potential as a therapeutic agent against fungal infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. The incorporation of ethyl 2-(4-(1H-tetrazol-1-yl)benzamido) into benzo[b]thiophene derivatives has been shown to enhance their effectiveness against various bacterial strains. For instance, studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli effectively .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have assessed its efficacy against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and prostate cancer (PC-3). The results from the MTT assay indicated that derivatives of this compound exhibited notable anti-proliferative activity, suggesting a promising avenue for cancer treatment .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been recognized for its anti-inflammatory properties. Research shows that it can significantly reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases .

Conductive Polymers

The unique structural features of this compound enable its use in the development of conductive polymers. These materials are essential in electronics and sensor technologies due to their ability to conduct electricity while maintaining flexibility and durability . The incorporation of thiophene derivatives into polymer matrices has been shown to enhance electrical conductivity and thermal stability.

Dyes and Pigments

Compounds containing the benzo[b]thiophene structure are also utilized in dye synthesis. Their vibrant colors and stability make them suitable for applications in textiles and coatings . The ability of these compounds to absorb light at specific wavelengths allows for their use as pigments in various industrial applications.

Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor. This property is particularly valuable in drug design where targeting specific enzymes can lead to therapeutic benefits .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and biological targets such as receptors and enzymes. These studies help elucidate the binding affinities and structural compatibility necessary for effective drug design .

Summary of Applications

Application AreaSpecific UsesFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus and E. coli
Anticancer agentsNotable anti-proliferative activity against multiple cancer cell lines
Anti-inflammatory agentsSignificant reduction in inflammation markers
Materials ScienceConductive polymersEnhanced electrical conductivity
Dyes and pigmentsUsed in textiles and coatings due to stability
Biochemical ApplicationsEnzyme inhibitionValuable for drug design
Molecular docking studiesInsights into binding mechanisms

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1. Structural and Functional Group Comparisons

Compound Name Substituent at 2-Position Substituent at 6-Position Key Functional Groups Biological Activity
Target Compound 4-(1H-Tetrazol-1-yl)benzamido Methyl Tetrazole, amide Not explicitly reported (inferred: potential kinase/modulator activity)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino - Hydroxyphenyl, ester Not reported
N-(2-Chlorophenyl) 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (23) 3-carboxypropanamido Phenyl Carboxamide, chlorophenyl Antibacterial (mechanism: membrane disruption)
Ethyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-methylbenzamido Methyl Benzamido Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (B-M) Cyanoacrylamido - Cyano, acrylamido Antioxidant (IC₅₀: 12–45 μM in DPPH assay)

Key Observations:

Tetrazole vs. Carboxylic Acid Bioisosteres : The target compound’s tetrazole group replaces traditional carboxylic acids (e.g., in compound 23 ), improving metabolic stability and ionic interactions.

Substituent Effects: 6-Methyl Group: Enhances lipophilicity and steric bulk compared to 6-phenyl (compound 23 ) or unsubstituted analogs. Benzamido Modifications: The 4-(tetrazol-1-yl)benzamido group in the target compound differs from 2-methylbenzamido ( ) or cyanoacrylamido ( ), impacting solubility and target binding.

Biological Activity Trends: Antibacterial activity in compound 23 correlates with chlorophenyl and carboxamide groups . Antioxidant activity in ’s derivatives is linked to electron-withdrawing cyano groups .

Mechanistic and Functional Insights

  • Tetrazole Role : The 1H-tetrazole group mimics carboxylates in binding to metal ions or polar residues (e.g., in kinase inhibitors), a feature absent in ester-based analogs ( ).
  • SAR Trends :
    • Antibacterial Activity : Requires polar substituents (e.g., carboxamide in compound 23 ).
    • Antioxidant Activity : Depends on conjugated systems (e.g., acrylamido in ).

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their high solvation capacity for reactants .
  • Temperature control : Reactions often proceed at room temperature or mild heating (e.g., 40–60°C) to avoid side reactions .
  • Reagent optimization : Equimolar ratios of reactants and catalysts like triethylamine or sodium acetate improve yield .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress .

Basic: How can the purity and structure of the compound be validated post-synthesis?

Answer:
A combination of analytical techniques is required:

  • Chromatography : Reverse-phase HPLC or preparative chromatography isolates impurities and confirms purity .
  • Spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments, confirming functional groups (e.g., tetrazole, benzamido) .
    • IR : Identifies characteristic peaks (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • Mass spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns .

Basic: What are common synthetic impurities, and how are they addressed?

Answer:
Common impurities include unreacted intermediates or byproducts from side reactions (e.g., incomplete acylation or cyclization). Mitigation strategies:

  • Purification : Recrystallization (using methanol or ethanol) or column chromatography removes polar/non-polar impurities .
  • Process optimization : Adjusting stoichiometry, reaction time, or solvent polarity reduces side products .

Advanced: How does the structural uniqueness of this compound influence its biological efficacy?

Answer:
The compound’s tetrahydrobenzo[b]thiophene core, tetrazole, and benzamido substituents contribute to its bioactivity:

  • Tetrazole group : Enhances metabolic stability and hydrogen-bonding interactions with biological targets .
  • Benzamido moiety : Modulates lipophilicity and target binding affinity .
  • Comparative studies : Analogs lacking these groups show reduced enzyme inhibition or anticancer activity, highlighting their importance .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Standardized assays : Re-test the compound under uniform conditions (e.g., pH, cell lines) .
  • Structural benchmarking : Compare activity against derivatives with systematic substituent changes (e.g., replacing tetrazole with carboxylate) .
  • Computational modeling : Molecular docking studies clarify binding interactions and explain activity differences .

Advanced: What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?

Answer:

  • Substituent modification :
    • Replace the tetrazole with other bioisosteres (e.g., carboxylate or sulfonamide) to assess polarity effects .
    • Vary the benzamido group’s substituents (e.g., electron-withdrawing vs. donating groups) .
  • Biological testing : Screen analogs for activity against target enzymes (e.g., kinases) or cancer cell lines .
  • Computational tools : Use molecular dynamics simulations to predict binding affinities and guide synthesis .

Advanced: What mechanistic insights exist for this compound’s enzyme inhibition?

Answer:
Preliminary studies on related tetrahydrobenzo[b]thiophene derivatives suggest:

  • Competitive inhibition : The compound binds to the enzyme’s active site, competing with natural substrates .
  • Key interactions : Hydrogen bonding (via tetrazole) and hydrophobic interactions (via the benzamido group) stabilize enzyme-ligand complexes .
  • Validation : Kinetic assays (e.g., Michaelis-Menten plots) and X-ray crystallography confirm mechanistic models .

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